molecular formula C20H42O5 B12348744 Ethane-1,2-diol;12-hydroxyoctadecanoic acid

Ethane-1,2-diol;12-hydroxyoctadecanoic acid

Cat. No.: B12348744
M. Wt: 362.5 g/mol
InChI Key: DDBOXFRAKNHBIX-UHFFFAOYSA-N
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Description

Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) is a polymeric compound known for its surfactant properties. It is commonly used in various industrial and pharmaceutical applications due to its ability to solubilize hydrophobic substances. This compound is also referred to as macrogol 15 hydroxystearate and is known for its non-ionic surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) involves the reaction of 12-hydroxystearic acid with ethylene oxide. Typically, 15 moles of ethylene oxide react with 1 mole of 12-hydroxystearic acid to produce macrogol 15 hydroxystearate .

Industrial Production Methods: In industrial settings, the production of this compound involves controlled polymerization processes. The reaction is carried out under specific temperature and pressure conditions to ensure the desired polymer chain length and properties. The product is then purified and processed into a usable form, such as a waxy mass or solid .

Chemical Reactions Analysis

Types of Reactions: Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) primarily undergoes reactions typical of surfactants. These include interactions with hydrophobic and hydrophilic substances, leading to the formation of micelles. It does not typically undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions: The compound is often used in aqueous solutions and can be heat-sterilized at 121°C and 0.21 MPa. It is very soluble in water and ethanol but insoluble in liquid paraffin .

Major Products Formed: The primary product formed from its reactions is micelles, which are spherical aggregates that can encapsulate hydrophobic substances, enhancing their solubility in water .

Scientific Research Applications

Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) involves the formation of micelles. These micelles encapsulate hydrophobic substances, increasing their solubility in aqueous environments. The compound’s surfactant properties are due to its ability to reduce surface tension and form stable emulsions .

Comparison with Similar Compounds

  • Polyethylene glycol 4000
  • Polyethylene glycol 6000
  • Polyethylene glycol 8000

Comparison: Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) is unique due to its specific polymer chain length and the presence of hydroxystearic acid. This gives it superior solubilizing properties compared to other polyethylene glycols. It is particularly effective in enhancing the solubility of hydrophobic drugs and forming stable emulsions .

Properties

Molecular Formula

C20H42O5

Molecular Weight

362.5 g/mol

IUPAC Name

ethane-1,2-diol;12-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O3.C2H6O2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;3-1-2-4/h17,19H,2-16H2,1H3,(H,20,21);3-4H,1-2H2

InChI Key

DDBOXFRAKNHBIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O.C(CO)O

Related CAS

70142-34-6

Origin of Product

United States

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